molecular formula C14H8FNO3 B6400701 3-(3-Cyano-2-fluorophenyl)-5-hydroxybenzoic acid, 95% CAS No. 1261923-59-4

3-(3-Cyano-2-fluorophenyl)-5-hydroxybenzoic acid, 95%

Cat. No. B6400701
CAS RN: 1261923-59-4
M. Wt: 257.22 g/mol
InChI Key: DADCXPLLOSOEIG-UHFFFAOYSA-N
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Description

3-(3-Cyano-2-fluorophenyl)-5-hydroxybenzoic acid, or 3-CFHBA, is a synthetic compound that is used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential to be used in laboratory experiments.

Scientific Research Applications

3-CFHBA has been studied for use in a variety of scientific research applications. It has been used as a substrate for the enzyme xanthine oxidase, which is involved in the metabolism of purines. It has also been used as a substrate for the enzyme β-glucosidase, which is involved in the metabolism of carbohydrates. In addition, 3-CFHBA has been studied for its potential to be used as a fluorescent probe for the detection of copper ions.

Mechanism of Action

The mechanism of action of 3-CFHBA is not yet fully understood. However, it is believed that the compound binds to the active site of the enzyme, forming a complex that is then broken down into the product. It is believed that the binding of the compound to the enzyme is facilitated by hydrogen bonding and electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CFHBA are not yet fully understood. However, it has been studied for its potential to inhibit the enzyme xanthine oxidase, which is involved in the metabolism of purines. In addition, 3-CFHBA has been studied for its potential to inhibit the enzyme β-glucosidase, which is involved in the metabolism of carbohydrates.

Advantages and Limitations for Lab Experiments

3-CFHBA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is stable in a wide range of pH and temperature conditions. In addition, it can be used as a substrate for a variety of enzymes, making it a useful tool for studying enzyme kinetics. However, 3-CFHBA is not as widely available as other compounds, and its effects on biochemical and physiological processes are not yet fully understood.

Future Directions

There are a variety of potential future directions for the study of 3-CFHBA. Further research into the biochemical and physiological effects of the compound is needed to better understand its potential applications. In addition, further research into the synthesis of 3-CFHBA could lead to more efficient and cost-effective methods for producing the compound. Finally, further research into the mechanism of action of 3-CFHBA could lead to the development of more effective inhibitors of enzymes involved in metabolic processes.

Synthesis Methods

3-CFHBA is synthesized by reacting 4-fluoro-3-nitrobenzoic acid with 3-cyano-2-fluorophenylhydrazine in an acid-catalyzed reaction. The reaction is conducted in a solvent, such as dimethylformamide, and the product is isolated by precipitation with ethanol. The isolated product is then purified by recrystallization from ethanol and is characterized by 1H NMR and 13C NMR spectroscopy.

properties

IUPAC Name

3-(3-cyano-2-fluorophenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO3/c15-13-8(7-16)2-1-3-12(13)9-4-10(14(18)19)6-11(17)5-9/h1-6,17H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADCXPLLOSOEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC(=CC(=C2)O)C(=O)O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689830
Record name 3'-Cyano-2'-fluoro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261923-59-4
Record name 3'-Cyano-2'-fluoro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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